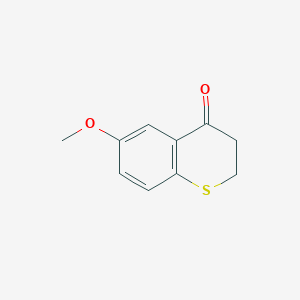
6-Methoxythiochroman-4-one
概要
説明
6-Methoxythiochroman-4-one is a sulfur-containing organic compound that belongs to the class of thiochromanones. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is characterized by the presence of a methoxy group at the sixth position and a thiochromanone core structure.
科学的研究の応用
6-Methoxythiochroman-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound exhibits potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
将来の方向性
作用機序
Target of Action
Related compounds such as chroman-4-one analogs have been shown to target pteridine reductase-1, which plays a significant role in antiparasitic activity .
Mode of Action
It is known that thiochromanone-based thiosemicarbazones, which are structurally similar, exert their cytotoxic activities primarily when substituted at the c-8 position . This suggests that 6-Methoxythiochroman-4-one may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Related chroman-4-one analogs have been shown to affect pathways related to antiparasitic activity by targeting pteridine reductase-1
Pharmacokinetics
The pharmacokinetic properties of this compound indicate high gastrointestinal absorption and blood-brain barrier permeabilityThe compound’s lipophilicity (Log Po/w) ranges from 2.14 to 3.45, indicating good bioavailability .
Result of Action
Related compounds such as thiochromanone-based thiosemicarbazones have been shown to exhibit potent cytotoxicity against various cancer cell lines . This suggests that this compound may have similar effects, potentially inducing apoptosis in cancer cells through reactive oxygen species (ROS)-mediated pathways .
Action Environment
It is known that environmental and endogenous factors can result in an imbalance of oxidative-antioxidant processes, which could potentially influence the action of compounds like this compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxythiochroman-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of 6-methoxy-2-hydroxybenzaldehyde with a thiol compound, followed by cyclization to form the thiochromanone structure. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions: 6-Methoxythiochroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thioethers or thiols, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers, thiols.
Substitution: Various substituted thiochromanones.
類似化合物との比較
- 6-Methylthiochroman-4-one
- 6-Fluorothiochroman-4-one
- 6-Bromothiochroman-4-one
Comparison: 6-Methoxythiochroman-4-one is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, such as 6-Methylthiochroman-4-one and 6-Fluorothiochroman-4-one, the methoxy group enhances its solubility and reactivity in certain chemical reactions .
特性
IUPAC Name |
6-methoxy-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTKXOURMMKHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401243629 | |
| Record name | 2,3-Dihydro-6-methoxy-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401243629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13735-11-0 | |
| Record name | 2,3-Dihydro-6-methoxy-4H-1-benzothiopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13735-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-6-methoxy-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401243629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


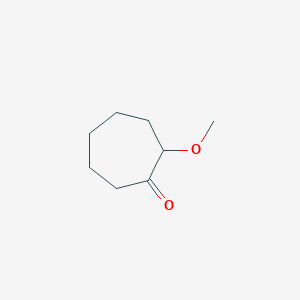


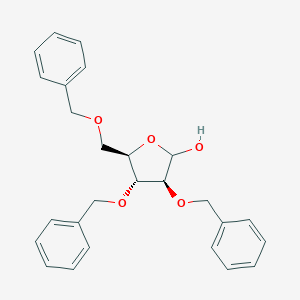
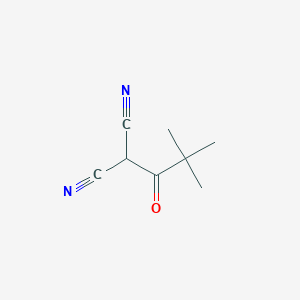
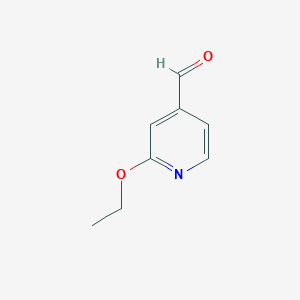
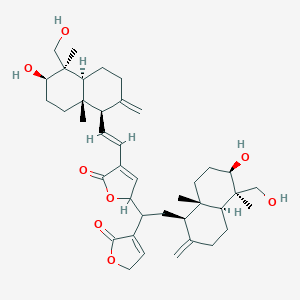
![Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B170924.png)



![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)
![(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B170937.png)
![1-[2-(4-methoxyphenoxy)ethyl]piperazine](/img/structure/B170940.png)
